molecular formula C16H21NO B5874389 5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one

5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one

Cat. No. B5874389
M. Wt: 243.34 g/mol
InChI Key: YOLUKRFOGUTOCB-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have garnered attention for their unique structural features and potential applications in various fields of chemistry and materials science. Its synthesis, structure, and properties offer insights into its versatility and potential for further exploration.

Synthesis Analysis

The synthesis of related compounds involves the precursor cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde, serving as a starting material for creating stable cyclic carbenes and their complexes, which are useful in catalysis and the synthesis of heterocyclic compounds (Zeng et al., 2009).

Molecular Structure Analysis

The crystal structure of a closely related compound was characterized by X-ray single-crystal diffraction, revealing the presence of two independent molecules in the unit cell and detailing the conformation of the cyclohexenone rings (Shi et al., 2007).

Chemical Reactions and Properties

Research into the reactions between dibenzylidencyclohexanone and 6-amino-1,3-dimethyl uracil has yielded adducts through nucleophilic attack, producing monoadducts and isomeric bisadducts, showcasing the compound's reactivity and potential for forming diverse structural motifs (Díaz et al., 2003).

Physical Properties Analysis

Experimental and theoretical investigations on derivatives of the compound, employing techniques such as NMR, FT-Raman, FT-IR, and UV–Visible spectroscopy, have elucidated the physical properties, including vibrational frequencies and electronic structure, highlighting its stability and electronic characteristics (Fatima et al., 2021).

Chemical Properties Analysis

The chemical properties of the compound and its derivatives can be inferred from studies on related molecules, where the introduction of N-phenyl substitutions has shown to significantly affect the fluorescence and photochemical behavior, indicating an "amino conjugation effect" that enhances stability and charge-transfer character (Yang et al., 2002).

properties

IUPAC Name

5,5-dimethyl-3-[(4-methylphenyl)methylamino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-12-4-6-13(7-5-12)11-17-14-8-15(18)10-16(2,3)9-14/h4-8,17H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLUKRFOGUTOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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